molecular formula C16H16N2OS2 B14692947 Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate CAS No. 26158-53-2

Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate

Cat. No.: B14692947
CAS No.: 26158-53-2
M. Wt: 316.4 g/mol
InChI Key: ARZOBGWMFVHYGR-UHFFFAOYSA-N
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Description

Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazine-1-carbodithioate group attached to a phenylethylidene moiety, which is further connected to a cyclohexa-2,4-dien-1-yl group. The presence of multiple functional groups within its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form hydrazine-1-carbodithioate intermediates. These intermediates are then reacted with appropriate aldehydes or ketones to introduce the phenylethylidene group. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazole-4-carboxylate
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
  • 2-Hepten-1-ol, 2-methyl-6-(4-methyl-1,4-cyclohexadien-1-yl)-, (2Z,6R)-

Uniqueness

Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .

Properties

CAS No.

26158-53-2

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl N-[[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]amino]carbamodithioate

InChI

InChI=1S/C16H16N2OS2/c1-21-16(20)18-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19/h2-11,13-14H,1H3,(H,18,20)

InChI Key

ARZOBGWMFVHYGR-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NN=CC(C1C=CC=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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